3-(1,3-benzodioxol-5-yl)-N-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-(1,3-benzodioxol-5-yl)-N-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a unique combination of benzodioxole and trimethoxybenzyl groups attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed by the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling Reaction: The final step involves coupling the benzodioxole intermediate with the oxadiazole derivative in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy groups of the trimethoxybenzyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-N-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: The compound is studied for its effects on cellular signaling pathways and its potential as a tool for probing biological processes.
Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.
Industry: The compound may be used in the synthesis of advanced polymers and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to altered gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-benzodioxol-5-yl)-N-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide
- 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3,4,5-trimethoxybenzyl)piperazine
- 5-aminoisoxazole
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H19N3O7 |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C20H19N3O7/c1-25-15-6-11(7-16(26-2)17(15)27-3)9-21-19(24)20-22-18(23-30-20)12-4-5-13-14(8-12)29-10-28-13/h4-8H,9-10H2,1-3H3,(H,21,24) |
InChI Key |
UBOMOUFIUNWGNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=NC(=NO2)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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